2-碘-5'-乙基甲酰氨基腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Iodo-5’-ethylcarboxamido Adenosine” is a potent and selective adenosine receptor agonist . It can be used to determine binding and structural properties between receptor subtypes .

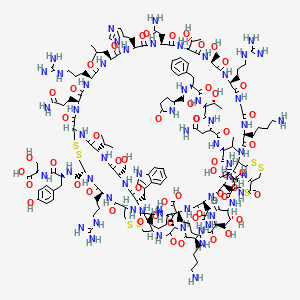

Molecular Structure Analysis

The molecular formula of “2-Iodo-5’-ethylcarboxamido Adenosine” is C13H17IN6O5 . The molecular weight is 464.22 . The IUPAC name is [(2R,3S,4R,5R)-5-(6-amino-2-iodopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-ethylcarbamate .

Physical And Chemical Properties Analysis

“2-Iodo-5’-ethylcarboxamido Adenosine” is a white to off-white solid . It has a melting point of >197°C . It is slightly soluble in DMSO and methanol when heated .

科学研究应用

Cancer Treatment

2-Iodo-5’-ethylcarboxamido Adenosine has been implicated in the treatment of cancer . It has been identified as one of the first molecules to exhibit isoform selectivity toward Grp94, a protein involved in cell adhesion and the immune response . This selectivity makes it a potential candidate for cancer treatment .

Neurodegenerative Diseases

The heat shock protein 90 kDa (Hsp90) family of chaperones, which includes Grp94, is highly sought-after for the treatment of neurodegenerative diseases . As 2-Iodo-5’-ethylcarboxamido Adenosine shows selectivity toward Grp94, it could potentially be used in the treatment of these diseases .

Glaucoma

Grp94 has been implicated in many different diseases including glaucoma . Therefore, 2-Iodo-5’-ethylcarboxamido Adenosine, due to its selectivity toward Grp94, could potentially be used in the treatment of glaucoma .

Viral Infections

Grp94 is also involved in the immune response, including Toll-like receptors, immunoglobulins, and integrins . This suggests that 2-Iodo-5’-ethylcarboxamido Adenosine could potentially be used in the treatment of viral infections .

5. Angiogenesis in Transplanted Human Ovarian Tissue 2-Iodo-5’-ethylcarboxamido Adenosine, also known as NECA, has been shown to improve angiogenesis in transplanted human ovarian tissue . It triggers down-regulation of Ang1, induces VEGF-189 expression, and stimulates neovascularization .

Fertility Preservation

NECA has been used in the field of fertility preservation . It has been shown to stimulate angiogenesis after transplantation of the ovarian tissue, which could potentially improve the success rate of fertility preservation .

作用机制

Target of Action

The primary target of 2-Iodo-5’-ethylcarboxamido Adenosine is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

2-Iodo-5’-ethylcarboxamido Adenosine is a potent and selective agonist of the adenosine receptor . As an agonist, it binds to the adenosine receptor and mimics the action of adenosine, leading to a cellular response .

Biochemical Pathways

The binding of 2-Iodo-5’-ethylcarboxamido Adenosine to the adenosine receptor can influence various biochemical pathways. For instance, adenosine receptors are known to be involved in the regulation of heart rate, muscle contraction, and neurotransmitter release . .

Result of Action

The molecular and cellular effects of 2-Iodo-5’-ethylcarboxamido Adenosine’s action would depend on the specific cell type and the state of the adenosine receptor pathway within those cells. Given its role as an adenosine receptor agonist, it could potentially influence cellular processes regulated by adenosine, such as inflammation, neurotransmission, and energy metabolism .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Iodo-5'-ethylcarboxamido Adenosine involves the protection of adenosine followed by iodination and subsequent coupling with ethylcarboxamido group.", "Starting Materials": [ "Adenosine", "Triethylorthoformate", "Hydrochloric acid", "Sodium iodide", "Diisopropylethylamine", "Ethyl chloroformate", "N,N-Diisopropylethylamine", "2-Aminoethylcarbamoyl chloride" ], "Reaction": [ "Protection of adenosine using triethylorthoformate and hydrochloric acid to form 2',3',5'-tri-O-acetyl adenosine", "Iodination of 2',3',5'-tri-O-acetyl adenosine using sodium iodide and iodine to form 2-Iodo-2',3',5'-tri-O-acetyl adenosine", "Deacetylation of 2-Iodo-2',3',5'-tri-O-acetyl adenosine using sodium hydroxide to form 2-Iodo adenosine", "Coupling of 2-Iodo adenosine with ethyl chloroformate in the presence of diisopropylethylamine to form 2-Iodo-5'-ethylcarboxylic acid adenosine", "Coupling of 2-Iodo-5'-ethylcarboxylic acid adenosine with 2-Aminoethylcarbamoyl chloride in the presence of N,N-Diisopropylethylamine to form 2-Iodo-5'-ethylcarboxamido Adenosine" ] } | |

CAS 编号 |

141018-29-3 |

产品名称 |

2-Iodo-5'-ethylcarboxamido Adenosine |

分子式 |

C₁₂H₁₅IN₆O₄ |

分子量 |

434.19 |

同义词 |

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide; _x000B_2-Iodo-NECA |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。